molecular formula C20H22N8O6 B12774058 Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- CAS No. 82144-27-2

Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L-

Cat. No.: B12774058
CAS No.: 82144-27-2
M. Wt: 470.4 g/mol
InChI Key: ZQSCOPBBAMKRTF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring, making it a subject of interest in biochemical and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- typically involves multiple steps. The process begins with the preparation of the pteridine derivative, followed by its coupling with the aspartic acid derivative under specific reaction conditions. Common reagents used in these reactions include protecting groups, coupling agents, and solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound’s suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- involves its interaction with specific molecular targets, such as enzymes and receptors. The pteridine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition and receptor modulation, which are critical for its therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Aspartic acid derivatives: These compounds share the aspartic acid backbone but differ in their functional groups.

    Pteridine derivatives: These compounds have a similar pteridine ring structure but vary in their side chains and functional groups.

Uniqueness

Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- is unique due to its specific combination of the aspartic acid backbone and the pteridine ring. This unique structure imparts distinct biochemical properties, making it valuable for targeted research and therapeutic applications.

Properties

CAS No.

82144-27-2

Molecular Formula

C20H22N8O6

Molecular Weight

470.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-2-methoxybenzoyl]amino]butanedioic acid

InChI

InChI=1S/C20H22N8O6/c1-28(8-9-7-23-17-15(24-9)16(21)26-20(22)27-17)10-3-4-11(13(5-10)34-2)18(31)25-12(19(32)33)6-14(29)30/h3-5,7,12H,6,8H2,1-2H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t12-/m0/s1

InChI Key

ZQSCOPBBAMKRTF-LBPRGKRZSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O)OC

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.